molecular formula C22H31N3O2 B5326748 N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride

N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride

カタログ番号 B5326748
分子量: 369.5 g/mol
InChIキー: YPTWDZDFHDYJSG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride, also known as JNJ-26481585, is a novel small molecule inhibitor that has been developed for cancer treatment. This compound has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development.

作用機序

The mechanism of action of N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride involves the inhibition of the histone deacetylase (HDAC) enzyme, which plays a key role in the regulation of gene expression and chromatin remodeling. By inhibiting HDAC, this compound induces the acetylation of histone proteins, leading to changes in gene expression that result in anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. These include the upregulation of pro-apoptotic genes, such as Bax and Bak, and the downregulation of anti-apoptotic genes, such as Bcl-2 and Bcl-XL. Additionally, this compound has been found to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.

実験室実験の利点と制限

One of the main advantages of N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride for lab experiments is its potency and specificity for HDAC inhibition. This allows for the study of the effects of HDAC inhibition on cancer cells without the confounding effects of other compounds. However, one limitation of this compound is its hydrophilic nature, which can limit its ability to penetrate cell membranes and reach intracellular targets.

将来の方向性

There are several potential future directions for the study of N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents. Another potential direction is the study of this compound in combination with immunotherapy, as HDAC inhibition has been shown to enhance the anti-tumor immune response. Additionally, the development of more potent and selective HDAC inhibitors based on the structure of this compound could lead to the discovery of new anti-cancer agents.

合成法

The synthesis of N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride involves the reaction of N-cyclohexyl-N-(3-chloro-2-hydroxypropyl)amine with 2-(1H-indol-3-yl)ethylamine in the presence of sodium hydroxide. The resulting intermediate is then treated with morpholine and acetic anhydride to yield the final product in the form of a hydrochloride salt.

科学的研究の応用

N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-(3-morpholinyl)acetamide hydrochloride has been extensively studied for its anti-tumor activity in various cancer cell lines and animal models. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to have synergistic effects when used in combination with other anti-cancer agents, such as paclitaxel and topotecan.

特性

IUPAC Name

N-cyclohexyl-N-[2-(1H-indol-3-yl)ethyl]-2-morpholin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c26-22(14-18-16-27-13-11-23-18)25(19-6-2-1-3-7-19)12-10-17-15-24-21-9-5-4-8-20(17)21/h4-5,8-9,15,18-19,23-24H,1-3,6-7,10-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTWDZDFHDYJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCC2=CNC3=CC=CC=C32)C(=O)CC4COCCN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。